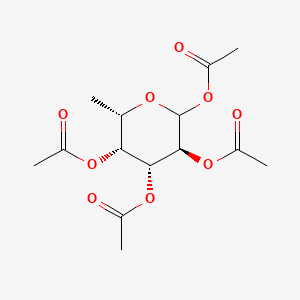

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-DTYUZISYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3,4-Tetra-O-acetyl-L-fucopyranose chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fully protected derivative of L-fucose, a deoxyhexose sugar of significant biological importance. The acetylation of its hydroxyl groups enhances its stability and solubility in organic solvents, making it a crucial intermediate in glycochemistry and a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] This compound serves as a pivotal precursor for creating glycosyl donors used in the stereoselective formation of fucosidic linkages. Its applications are extensive, particularly in pharmaceutical development and glycobiology, where fucosylated structures are known to play critical roles in cell signaling, immune responses, and cancer progression.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and use, and visual diagrams of relevant biological and synthetic pathways.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.30 g/mol [2][3] |

| Appearance | White to off-white powder or solid[1] |

| Melting Point | 90-95 °C[3] (Note: values can range up to 119.5 °C depending on purity and isomeric form)[4][5] |

| Boiling Point | 371.4 °C at 760 mmHg[4][5] |

| Density | 1.26 ± 0.1 g/cm³[4][5] |

| Optical Rotation | [α]D20 = -118 ± 6° (c=1 in CHCl₃) for the α-anomer |

| Solubility | Sparingly soluble in acetone and dichloromethane; slightly soluble in chloroform.[5] |

| Storage Temperature | 2-8°C[3] |

| CAS Number | 64913-16-2 (for α-anomer)[3] |

Biological Significance: Fucosylation Pathways

This compound is a synthetic precursor to molecules that influence biological fucosylation. In mammalian cells, the activated fucose donor, GDP-L-fucose, is synthesized via two primary pathways: the de novo pathway and the salvage pathway. Peracetylated fucose analogs can enter the cell, where they are de-acetylated by esterases and subsequently utilized by the salvage pathway, acting as metabolic inhibitors of fucosylation.[6][7]

The diagram below illustrates the key enzymatic steps in both the de novo synthesis from GDP-mannose and the salvage pathway that utilizes free L-fucose.[2][8][9]

Caption: GDP-L-Fucose Biosynthesis via De Novo and Salvage Pathways.

Experimental Protocols

Synthesis of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose

This protocol is adapted from a general method for the acid-catalyzed peracetylation of sugars, optimized to suppress the formation of undesired furanosyl isomers for L-fucose.[10]

-

Materials:

-

L-Fucose

-

Acetic anhydride (Ac₂O)

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

-

Procedure:

-

Suspend L-fucose (1.0 eq) in acetic anhydride (5.0-10.0 eq).

-

Cool the stirred suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add a catalytic amount of sulfuric acid (e.g., 0.02 eq) to the mixture.

-

Allow the reaction to stir at -20 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, carefully quench the reaction by pouring the mixture into ice-cold saturated NaHCO₃ solution to neutralize the excess acetic anhydride and sulfuric acid.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose as a white solid.

-

Conversion to 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide (Glycosyl Donor)

For use in glycosylation reactions, the tetra-acetylated fucose is often converted into a more reactive glycosyl donor, such as a fucosyl bromide. This protocol is based on standard procedures for the formation of glycosyl halides.[11]

-

Materials:

-

This compound

-

Hydrogen bromide (HBr) in acetic acid (e.g., 33% solution)

-

Dichloromethane (anhydrous)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of HBr in acetic acid (approx. 2.0 eq of HBr) dropwise with stirring.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is fully converted.

-

Upon completion, dilute the reaction mixture with cold dichloromethane and pour it into ice-cold water.

-

Separate the organic layer and wash it carefully with ice-cold water, followed by cold saturated NaHCO₃ solution until the aqueous layer is no longer acidic, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

-

The resulting fucosyl bromide is typically unstable and should be used immediately in the subsequent glycosylation step without further purification.

-

Synthetic Workflow: From L-Fucose to Fucosylated Glycoconjugate

The diagram below outlines the logical workflow for the synthesis of a fucosylated compound, starting from L-fucose. It highlights the role of this compound as a key protected intermediate that is activated to a glycosyl donor for the final coupling reaction.

Caption: General Synthetic Workflow for Fucoside Synthesis.

Conclusion

This compound stands out as a highly versatile and indispensable intermediate in carbohydrate chemistry. Its well-defined physical properties and the stability afforded by the acetyl protecting groups facilitate its use in multi-step syntheses of complex, biologically active molecules. Understanding its chemical characteristics and the protocols for its synthesis and subsequent conversion into active glycosyl donors is fundamental for researchers in drug discovery and glycobiology aiming to explore the vast functional landscape of fucosylated glycans.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetra-O-acetyl-L-fucopyranose is a key acetylated derivative of L-fucose, a deoxy hexose sugar. Its per-acetylated structure enhances its stability and solubility in organic solvents, making it a crucial intermediate and building block in glycoscience.[1] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a summary of its applications, serving as a vital resource for professionals in chemical synthesis, glycobiology, and pharmaceutical development.[1]

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its application in synthesis and research. These properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₂₀O₉ | [2][3][4][5][6] |

| Molecular Weight | 332.30 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white crystalline powder/solid. | [5][7] |

| Melting Point | 90 - 119.5 °C | [3][4][5][7][8] |

| Boiling Point | 371.4 °C at 760 mmHg | [3][8] |

| Density | 1.26 ± 0.1 g/cm³ (at 20°C) | [3][8] |

| Specific Optical Rotation | [α]D²⁰: -115° to -125° (c=1 in CHCl₃) | [7] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH), Acetone (Sparingly), Chloroform (Slightly). | [3][5] |

Experimental Protocols

Accurate determination of physical properties is critical for compound identification and purity assessment. Standard protocols for key measurements are detailed below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range at a depressed temperature suggests the presence of impurities.[8]

Methodology:

-

Sample Preparation: A small quantity of the dry this compound is finely powdered. The open end of a glass capillary tube (sealed at one end) is pushed into the powder.[2][7] The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[2][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) and attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T1 to T2. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Specific Optical Rotation Measurement

Optical rotation is an intrinsic property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value.[9]

Methodology:

-

Solution Preparation: An accurately weighed sample of the compound (e.g., 1.0 g) is dissolved in a specific solvent (for this compound, typically Chloroform) in a volumetric flask to a known volume (e.g., 100 mL). This creates a solution with a precise concentration (c), expressed in g/mL.[4][5]

-

Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature, usually 20°C or 25°C.[5][10] The zero point is calibrated using a blank cell filled only with the pure solvent.[10]

-

Sample Measurement: The prepared solution is transferred to a polarimeter sample tube of a known path length (l), typically 1 decimeter (dm). Air bubbles must be avoided. The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.[5] Multiple readings are taken and averaged to ensure precision.[10]

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.[5]

-

-

Reporting: The specific rotation is reported with the temperature and wavelength used, e.g., [α]D²⁰. A negative sign (-) indicates levorotatory rotation (counterclockwise).[11]

Visualized Workflows and Applications

General Characterization Workflow

The following diagram outlines a standard workflow for the synthesis and subsequent physical characterization of a protected carbohydrate such as this compound.

Caption: Synthesis and Characterization Workflow.

Key Application Areas

This compound is not an end-product itself but a versatile building block. Its primary value lies in its utility for synthesizing more complex molecules for various scientific and industrial applications.[1][12]

Caption: Applications of the core compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. medpharma12.com [medpharma12.com]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]

- 7. byjus.com [byjus.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. digicollections.net [digicollections.net]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose | Measles Who [who-measles.org]

An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a key carbohydrate derivative with significant applications in glycobiology and pharmaceutical development. This document details the synthesis, physicochemical properties, and in-depth spectroscopic analysis of the α-anomer, the major product of L-fucose acetylation.

Introduction

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a fully protected derivative of L-fucose, a deoxyhexose sugar that plays a crucial role in various biological processes, including cell recognition, signaling, and inflammation. The acetylation of the hydroxyl groups enhances the compound's stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex oligosaccharides, glycoconjugates, and fucosylated compounds for research and therapeutic purposes. Its applications are particularly notable in cancer research and immunology, where fucose-containing glycans are often involved in pathological processes.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90-95 °C |

| Optical Rotation [α]²⁰_D | -118 ± 6° (c=1 in CHCl₃) |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) |

Synthesis of this compound

The primary method for the synthesis of this compound involves the peracetylation of L-fucose using acetic anhydride in the presence of a base, typically pyridine. This reaction yields a mixture of α and β anomers, with the α-anomer being the major product.

Experimental Protocol: Acetylation of L-Fucose

Materials:

-

L-fucose

-

Acetic anhydride

-

Anhydrous pyridine

-

Dichloromethane

-

5% Sulfuric acid (H₂SO₄)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-fucose in a mixture of acetic anhydride and anhydrous pyridine.

-

Cool the reaction mixture in an ice bath and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material (approximately 3 hours).

-

Pour the reaction mixture into ice-water.

-

Once the ice has melted, extract the organic product with dichloromethane (3x).

-

Combine the organic extracts and wash successively with 5% H₂SO₄ (3x) and distilled water (1x).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a colorless syrup.

-

The α-anomer can be selectively crystallized by vapor diffusion of hexanes into an ethyl acetate solution of the crude product mixture.

The ¹H NMR of the crude product typically shows a high diastereomeric ratio, with the α-anomer being the predominant isomer.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 | ~6.3 | d | J₁,₂ = ~4.0 |

| H-2 | ~5.0 | dd | J₁,₂ = ~4.0, J₂,₃ = ~10.0 |

| H-3 | ~5.5 | dd | J₂,₃ = ~10.0, J₃,₄ = ~3.0 |

| H-4 | ~5.3 | d | J₃,₄ = ~3.0 |

| H-5 | ~4.1 | q | J₅,₆ = ~6.5 |

| H-6 (CH₃) | ~1.2 | d | J₅,₆ = ~6.5 |

| OAc-CH₃ | 2.0-2.2 | s | - |

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | ~90 |

| C-2 | ~68 |

| C-3 | ~69 |

| C-4 | ~71 |

| C-5 | ~66 |

| C-6 (CH₃) | ~16 |

| OAc-C=O | 169-171 |

| OAc-CH₃ | 20-21 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M+Na]⁺ | 355.100 | Sodium adduct of the molecular ion |

| [M+H]⁺ | 333.118 | Protonated molecular ion |

The fragmentation of peracetylated sugars in mass spectrometry often involves the sequential loss of acetyl groups (as acetic acid or ketene) and cleavage of the pyranose ring. A detailed analysis of the fragment ions can help to confirm the structure.

Visualizations

Chemical Structure

Caption: Chemical structure of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose.

Experimental Workflow for Structure Elucidation

Caption: Workflow for synthesis and structural analysis.

Metabolic Salvage Pathway of Acetylated Fucose

Acetylated fucose analogues are utilized by cells through the salvage pathway. They can passively diffuse across the cell membrane, after which they are de-esterified by intracellular esterases to release free fucose. This fucose is then phosphorylated and converted to GDP-fucose, the activated sugar nucleotide donor for fucosyltransferases.

Caption: Cellular uptake and metabolism of acetylated fucose.

Conclusion

The structure of this compound can be unambiguously determined through a combination of chemical synthesis and modern spectroscopic techniques. This in-depth guide provides the necessary theoretical and practical information for researchers and professionals working with this important carbohydrate derivative. The provided data and protocols serve as a valuable resource for the synthesis, characterization, and application of this compound in various fields of scientific research and development.

A Technical Guide to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a pivotal acetylated derivative of L-fucose, a deoxyhexose sugar of significant biological importance. Its per-acetylated structure enhances its stability and solubility in organic solvents, making it an essential building block in glycoscience and a valuable intermediate for the synthesis of complex fucosylated oligosaccharides, glycoconjugates, and glycolipids.[1] This guide provides a comprehensive overview of its chemical properties, a general synthesis protocol, and its applications in biomedical research, particularly in drug development, cancer research, and immunology. Furthermore, it delves into the biological signaling pathways of its parent monosaccharide, L-fucose, which are often studied using this acetylated precursor.

Physicochemical Properties and Identification

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a white to off-white crystalline solid.[1][2][3] The acetylation of the hydroxyl groups increases its lipophilicity compared to the parent L-fucose, facilitating its use in organic synthesis.

Table 1: Physicochemical Data for 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₉ | [2][4] |

| Molecular Weight | 332.30 g/mol | [3][4][5] |

| CAS Number | 64913-16-2 (for α-anomer) | [4][5] |

| 24332-95-4 (for L-fucopyranose tetraacetate) | [2] | |

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Melting Point | 90-95 °C | [5] |

| Optical Rotation | [α]²⁰D = -118 ± 6° (c=1 in CHCl₃) | [2] |

| Purity | ≥95-98% | [2][5] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [3] |

| Storage | 2-8 °C | [5] |

Synthesis and Characterization

General Experimental Protocol for Synthesis

The synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is typically achieved through the per-acetylation of L-fucose. While a specific, detailed protocol for this exact compound was not found in the provided search results, a general method can be adapted from standard procedures for the acetylation of monosaccharides, such as the synthesis of acetylated D-glucuronolactone or D-mannose derivatives.[6][7]

Materials:

-

L-Fucose

-

Acetic anhydride

-

Anhydrous sodium acetate or pyridine as a catalyst

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure (General Method):

-

Reaction Setup: L-fucose is dissolved or suspended in a suitable solvent, such as pyridine, which can also act as a catalyst and acid scavenger. Alternatively, acetic anhydride can be used with a catalytic amount of anhydrous sodium acetate.

-

Acetylation: Acetic anhydride is added to the mixture, often at a cooled temperature (e.g., 0 °C) to control the initial exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to overnight until the reaction is complete (monitored by Thin Layer Chromatography).[6]

-

Work-up: The reaction mixture is quenched by the slow addition of water or ice to hydrolyze excess acetic anhydride. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7]

-

Final Product: The resulting crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure this compound.

Characterization

The synthesized product is typically characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Data for Characterization

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the four acetyl methyl protons (typically in the δ 1.9-2.2 ppm range), the C6-methyl protons (doublet), and the pyranose ring protons at their respective chemical shifts and coupling constants. |

| ¹³C NMR | The spectrum should display signals for the four acetyl carbonyl carbons (around δ 170 ppm), the four acetyl methyl carbons (around δ 20-21 ppm), and the six carbons of the fucopyranose ring. |

| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a peak corresponding to the molecular ion plus an adduct (e.g., [M+Na]⁺). |

| Purity (HPLC/GC) | Chromatographic analysis should indicate a high degree of purity (typically ≥98%).[2] |

Applications in Research and Drug Development

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose serves as a crucial intermediate in several areas of research and development:

-

Glycobiology: It is a fundamental building block for the chemical synthesis of complex fucosylated glycans, which are essential for studying their biological roles in cell recognition, signaling, and adhesion.[1]

-

Pharmaceutical Development: The compound is used to synthesize fucosylated glycoproteins and glycoconjugates, which can improve the stability, solubility, and bioavailability of therapeutic agents.[1]

-

Cancer Research and Immunology: Fucosylation is a critical post-translational modification that is often altered in cancer and inflammatory diseases. This acetylated fucose derivative is used to synthesize probes and inhibitors to study the enzymes involved in fucosylation (fucosyltransferases) and to investigate the role of fucosylated antigens in cancer progression and immune responses.[1]

Role in Biological Signaling Pathways

As a precursor to L-fucose, this compound is instrumental in studying the biological effects of fucosylation and free L-fucose. Below are key signaling pathways where L-fucose plays a significant role.

The L-Fucose Salvage Pathway

Cells can obtain the activated sugar donor, GDP-L-fucose, through two main routes: the de novo pathway (from GDP-mannose) and the salvage pathway, which utilizes free L-fucose.[8] The salvage pathway is a critical mechanism for recycling fucose from degraded glycoproteins or from extracellular sources.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Fucose inhibits the progression of cholangiocarcinoma by causing microRNA-200b overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. scbt.com [scbt.com]

- 5. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]

- 6. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid [mdpi.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose

This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a key carbohydrate derivative for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in significant biological signaling pathways.

Physicochemical Properties

This compound is a fucopyranose derivative with acetate groups protecting the hydroxyl groups at positions 1, 2, 3, and 4. This acetylation enhances its stability and solubility in organic solvents, making it a versatile intermediate in the synthesis of various glycoconjugates and oligosaccharides.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 332.30 g/mol | [2][3][4] |

| Molecular Formula | C₁₄H₂₀O₉ | [4] |

| Appearance | Solid | |

| Melting Point | 90-95 °C | |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following section outlines the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the general method for the per-O-acetylation of monosaccharides.

Materials:

-

L-fucose

-

Acetic anhydride

-

Pyridine (or a solid catalyst like iodine)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve L-fucose in a mixture of acetic anhydride and pyridine at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.

-

Extraction: Extract the product into dichloromethane. Wash the organic layer sequentially with water, 1M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The structure and purity of the synthesized compound can be confirmed by ¹H NMR spectroscopy. The spectrum will show characteristic signals for the acetyl methyl protons (around 2.0-2.2 ppm) and the sugar ring protons.

-

¹³C NMR: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with characteristic signals for the carbonyl carbons of the acetyl groups (around 170 ppm) and the sugar ring carbons.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Role in Biological Signaling Pathways

Fucosylation, the process of adding fucose to molecules, plays a critical role in various biological processes, including cell signaling.[5] Aberrant fucosylation is often associated with diseases like cancer.[5] Acetylated fucose derivatives like this compound are valuable tools for studying these pathways as they can be metabolized by cells and incorporated into glycans.

Fucosylation has been shown to modulate several key signaling pathways:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Core fucosylation of EGFR is crucial for its proper function and downstream signaling, which regulates cell proliferation and survival.[6]

-

Transforming Growth Factor-beta (TGF-β) Signaling: Fucosylation of TGF-β receptors can influence ligand binding and subsequent signaling cascades that are involved in cell growth, differentiation, and apoptosis.[5][6]

-

Notch Signaling: O-fucosylation of Notch receptors is essential for their interaction with ligands, a critical step in the regulation of cell fate decisions during development.[7]

-

MAPK Signaling Pathway: Loss of fucosylation has been shown to suppress the activation of the ERK1/2 and p38 MAPK signaling pathways, which are involved in carcinoma invasion.[3]

The following diagram illustrates the central role of fucosylation in modulating these critical cellular signaling pathways.

Caption: Fucosylation's role in major signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose from L-fucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a pivotal carbohydrate derivative. Acetylated sugars like this are extensively used in glycobiology and pharmaceutical development.[1][2] The acetyl groups serve as protecting groups in complex oligosaccharide synthesis and can enhance the stability, solubility, and cell permeability of the parent sugar.[1][3] This compound is a key building block for synthesizing fucosylated glycoconjugates, which are integral to studying cell signaling, immune responses, and cancer research.[1]

The primary synthetic route involves the per-O-acetylation of L-fucose, a straightforward esterification of its hydroxyl groups. The most common and effective method employs acetic anhydride as the acetylating agent with pyridine serving as both a basic catalyst and a solvent.[4][5]

Reaction Principle and Mechanism

The synthesis is an esterification reaction where the four hydroxyl groups of L-fucose are converted to acetate esters. Acetic anhydride ((CH₃CO)₂O) is the source of the acetyl groups. The reaction is typically catalyzed by a base, such as pyridine.

Pyridine plays a dual role in the mechanism:

-

Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.

-

Nucleophilic Catalyst: Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a more potent acetylating agent than acetic anhydride itself, accelerating the reaction.

The overall reaction is as follows:

L-Fucose + 4 Acetic Anhydride → this compound + 4 Acetic Acid

Caption: Logical relationship of reactants, catalyst, and products in the acetylation of L-fucose.

Experimental Protocol

This protocol details a standard laboratory procedure for the per-O-acetylation of L-fucose using acetic anhydride and pyridine.[4][5]

1. Materials and Reagents:

-

L-Fucose

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

2. Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for chromatography

3. Reaction Procedure:

-

Dissolve L-fucose (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of fucose) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (8.0 equiv., ~2.0 equiv. per hydroxyl group) to the stirred solution at 0°C.[4]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material (L-fucose) is completely consumed.[4]

4. Work-up and Purification:

-

Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of dry methanol (MeOH) to consume excess acetic anhydride.[4]

-

Remove the solvents under reduced pressure using a rotary evaporator. Co-evaporate the residue with toluene multiple times to remove residual pyridine.[4]

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a solvent system such as hexane/ethyl acetate, to obtain the pure this compound.

Caption: Step-by-step experimental workflow for the synthesis of acetylated L-fucose.

Quantitative Data

The following table summarizes the reagents and typical quantitative results for the synthesis. Yields for per-O-acetylation of similar hexoses are reported to be in the range of 58-66%.[6]

| Parameter | L-Fucose | Acetic Anhydride | Pyridine | Product |

| Molecular Weight | 164.16 g/mol | 102.09 g/mol | 79.10 g/mol | 332.30 g/mol |

| Equivalents | 1.0 | 8.0 (~2.0 per -OH) | Solvent / Catalyst | - |

| Typical Yield | - | - | - | ~60-70% |

| Physical Form | Solid | Colorless liquid | Colorless liquid | Solid |

| Melting Point | 144-145 °C | -51 °C | -42 °C | 90-95 °C |

Catalytic Role of Pyridine

The diagram below illustrates the nucleophilic catalysis pathway, which enhances the rate of acetylation. Pyridine first acts as a nucleophile, attacking acetic anhydride to form the highly electrophilic N-acetylpyridinium ion. This intermediate is then readily attacked by a hydroxyl group of L-fucose.

Caption: Simplified signaling pathway of pyridine's catalytic role in the acetylation reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose | Vitaceae [vitaceae.org]

- 3. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Acetylated Fucopyranose Derivatives: A Technical Guide for Researchers

December 2025

Introduction

Fucopyranose, a deoxyhexose sugar, is a fundamental component of many biologically important glycans. Its derivatives, particularly those that are acetylated, have garnered significant attention in the scientific community for their diverse and potent biological activities. The acetylation of fucopyranose derivatives often enhances their cell permeability, allowing them to be more effectively utilized within cellular systems. This technical guide provides an in-depth overview of the biological activities of acetylated fucopyranose derivatives, with a focus on their anticancer, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action: Fucosylation Inhibition

A primary mechanism by which many biologically active acetylated fucopyranose derivatives exert their effects is through the inhibition of fucosylation. Fucosylation is the enzymatic process of adding fucose residues to glycans, a crucial post-translational modification that modulates protein function and is involved in various physiological and pathological processes.

Per-O-acetylated fucose analogs are designed as "pro-drugs" that can readily cross cell membranes due to their increased lipophilicity. Once inside the cell, non-specific esterases remove the acetyl groups, releasing the fucose analog. This analog can then enter the fucose salvage pathway, where it is converted into a GDP-fucose analog. This unnatural GDP-fucose can then inhibit fucosylation through two main mechanisms:

-

Competitive Inhibition: The GDP-fucose analog acts as a competitive inhibitor of fucosyltransferases (FUTs), preventing the transfer of fucose to glycan acceptors.

-

Feedback Inhibition: The accumulation of the GDP-fucose analog can act as a feedback inhibitor of the de novo pathway of GDP-fucose biosynthesis.

The following diagram illustrates this general mechanism of action.

Caption: Mechanism of fucosylation inhibition by acetylated fucopyranose derivatives.

Biological Activities of Acetylated Fucopyranose Derivatives

Anticancer Activity

The aberrant fucosylation of cell surface glycans is a hallmark of many cancers and is associated with tumor progression, metastasis, and drug resistance. Consequently, inhibitors of fucosylation, including acetylated fucopyranose derivatives, have emerged as promising anticancer agents.

Quantitative Anticancer Activity Data

The following table summarizes the available quantitative data on the anticancer activity of various acetylated or cell-permeable fluorinated fucopyranose derivatives. It is important to note that many of these studies utilize per-O-acetylated forms of fluorinated fucose analogs to enhance cellular uptake.

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Peracetylated 6,6-difluoro-L-fucose | HCT116 (Colon Cancer) | 43 | [1] |

| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116 (Colon Cancer) | 58 | [1] |

| Peracetylated 6-fluoro-L-fucose | HCT116 (Colon Cancer) | 159 | [1] |

| 5-Acetylated Tangeretin (5-ATAN) | PC-3 (Prostate Cancer) | 5.1 | [2] |

| Tangeretin (TAN) | PC-3 (Prostate Cancer) | 17.2 | [2] |

| 5-Demethyltangeretin (5-DTAN) | PC-3 (Prostate Cancer) | 11.8 | [2] |

Signaling Pathways Implicated in Anticancer Activity

Fucosylation inhibitors have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that fucoidan, a complex sulfated polysaccharide rich in fucose, can suppress tumor growth by inhibiting the PI3K/Akt/GSK3β signaling pathway.[3] While not a simple acetylated derivative, this points to the broader role of fucose-containing structures and their mimetics in modulating this pathway.

Caption: Simplified PI3K/Akt signaling pathway modulated by fucosylation inhibitors.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is crucial for cell proliferation and migration. Treatment of breast cancer cells with the fucosylation inhibitor 2-fluorofucose (2-FF) has been shown to decrease the activation of ERK1/2 and p38 MAPK.[1][4]

Caption: Simplified MAPK signaling pathway affected by fucosylation inhibition.

Antiviral Activity

Certain fucopyranose derivatives and fucose-containing polysaccharides have demonstrated antiviral activity against a range of viruses. The mechanism often involves interfering with the virus's ability to attach to and enter host cells, a process that can be mediated by cell surface glycans. While extensive quantitative data for simple acetylated fucopyranose derivatives is limited, the broader class of fucose-containing compounds shows promise. For example, fucoidans have been reported to have activity against viruses such as HIV, HSV, and influenza virus.[5]

Quantitative Antiviral Activity Data

Currently, there is a lack of specific EC50 values in the public domain for simple acetylated fucopyranose derivatives against a wide range of viruses. Research in this area is ongoing.

Anti-inflammatory Activity

The inflammatory response is a complex biological process that, when dysregulated, can contribute to various chronic diseases. Fucose-containing compounds have been investigated for their anti-inflammatory properties. For instance, fucoidans have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6]

Quantitative Anti-inflammatory Activity Data

Specific IC50 values for simple acetylated fucopyranose derivatives in anti-inflammatory assays are not widely reported in the literature. However, a study on isonicotinic acid derivatives showed that an acetylated compound had anti-inflammatory activity, though it was less potent than its butyryl analog.[7]

Signaling Pathways Implicated in Anti-inflammatory Activity

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of fucosylation in metastatic breast cancer cells has been shown to reduce NF-κB activity by increasing the levels of its inhibitor, IκBα.[8][9]

Caption: Simplified NF-κB signaling pathway and its modulation by fucosylation inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of acetylated fucopyranose derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Workflow for MTT Assay

Caption: General workflow of the MTT cell viability assay.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Acetylated fucopyranose derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the acetylated fucopyranose derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

-

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12]

Materials and Reagents:

-

Susceptible host cell line

-

Virus stock of known titer

-

Complete cell culture medium

-

Acetylated fucopyranose derivative (test compound)

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well sterile culture plates

Procedure:

-

Cell Seeding:

-

Seed the host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the acetylated fucopyranose derivative in culture medium.

-

Aspirate the growth medium from the cell monolayers and wash with PBS.

-

Add the compound dilutions to the respective wells.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Overlay Application:

-

After the adsorption period, remove the inoculum.

-

Add the overlay medium containing the respective concentrations of the test compound to each well.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-5 days).

-

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with the fixative solution for at least 30 minutes.

-

Remove the fixative and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

-

Determine the EC50 value from a dose-response curve.

-

Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[13][14]

Materials and Reagents:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Acetylated fucopyranose derivative (test compound)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

24-well or 96-well sterile culture plates

Procedure:

-

Cell Seeding:

-

Seed the macrophage cells in a 24-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

-

Allow the cells to adhere overnight.

-

-

Compound Pre-treatment:

-

Prepare dilutions of the acetylated fucopyranose derivative in culture medium.

-

Treat the cells with the compound dilutions for a specific pre-incubation period (e.g., 1-2 hours).

-

-

LPS Stimulation:

-

Add LPS to the wells to a final concentration that induces a robust cytokine response (e.g., 100 ng/mL). Include a negative control (no LPS) and a positive control (LPS without the test compound).

-

Incubate the plate for a suitable time to allow for cytokine production (e.g., 18-24 hours).

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

Cytokine Measurement:

-

Measure the concentration of the desired cytokines in the supernatants using ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

-

Determine the IC50 value from a dose-response curve.

-

Conclusion

Acetylated fucopyranose derivatives represent a promising class of compounds with a range of biological activities, primarily driven by their ability to inhibit fucosylation. Their anticancer potential is supported by their effects on key signaling pathways such as PI3K/Akt and MAPK. While their antiviral and anti-inflammatory activities are areas of active investigation, the modulation of the NF-κB pathway suggests a strong rationale for their further development in these therapeutic areas. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological potential of novel acetylated fucopyranose derivatives. Future research should focus on expanding the quantitative structure-activity relationship data for these compounds and further elucidating their precise molecular mechanisms of action in various disease models.

References

- 1. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of fucosylation in human invasive ductal carcinoma reduces E‐selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro and in vivo anti-inflammatory activities of a fucose-rich fucoidan isolated from Saccharina japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells [scholarworks.indianapolis.iu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a 6-deoxy-L-galactose, is a terminal monosaccharide fundamentally involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The strategic placement of fucose residues on glycans is crucial for their function, and aberrations in fucosylation are linked to various diseases, notably cancer. The chemical synthesis of fucosylated glycans and glycoconjugates is a cornerstone of glycobiology research, enabling detailed structure-function studies and the development of novel therapeutics. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose serves as a key intermediate in these synthetic endeavors. Its acetylated form enhances stability and solubility, making it a versatile precursor for the generation of various fucosyl donors used in glycosylation reactions. This technical guide provides an in-depth overview of the role of this compound in glycobiology, detailing its synthesis, its conversion into active fucosyl donors, and its application in the synthesis of complex fucosylated structures. Furthermore, this guide includes detailed experimental protocols and quantitative data to facilitate its practical application in the laboratory.

Introduction to L-Fucose in Glycobiology

L-fucose is a unique monosaccharide in mammalian glycans due to its L-configuration and the absence of a hydroxyl group at the C-6 position.[1] It is typically found at the non-reducing end of N-linked and O-linked glycans, as well as glycolipids.[1] Fucosylated glycans are integral components of important biological recognition motifs, such as the Lewis antigens (e.g., Lewis X, sialyl Lewis X) and blood group antigens. These structures mediate critical cellular interactions in processes like inflammation, immune cell trafficking, and microbial pathogenesis.[2] Dysregulation of fucosylation is a well-established hallmark of cancer, where altered fucosylated structures on the cell surface contribute to tumor progression and metastasis.[3]

The chemical synthesis of defined fucosylated oligosaccharides and glycoconjugates is essential for elucidating the precise roles of fucose in these processes and for developing targeted diagnostics and therapeutics. This compound is a crucial building block in this context, offering a stable and soluble starting material for chemical glycosylation.[3][4]

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₉ | [3] |

| Molecular Weight | 332.30 g/mol | |

| Melting Point | 90-95 °C | |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 95-98% (GC) | [3] |

| Storage Temperature | 2-8 °C |

The synthesis of this compound is typically achieved by the per-O-acetylation of L-fucose. A common method involves the use of acetic anhydride in the presence of a base such as pyridine or sodium acetate.[5][6]

Role as a Fucosyl Donor Precursor in Glycosylation

This compound is not a direct glycosylating agent. It must first be converted into a reactive fucosyl donor by introducing a suitable leaving group at the anomeric (C-1) position. The acetyl groups at other positions serve as protecting groups to prevent unwanted reactions during glycosylation.

Conversion to Fucosyl Donors

A common strategy involves the conversion of the peracetylated fucose into a fucosyl halide, such as a fucosyl bromide. This is typically achieved by treating the acetylated sugar with a solution of hydrogen bromide in acetic acid.[7] Other types of fucosyl donors that can be synthesized from the acetylated precursor include fucosyl trichloroacetimidates and thioglycosides.[8]

Caption: Conversion of this compound to a reactive donor for glycosylation.

Glycosylation Reactions

Once the reactive fucosyl donor is generated, it can be used to fucosylate a glycosyl acceptor, which can be a monosaccharide, oligosaccharide, or an amino acid residue on a peptide. The reaction is typically promoted by a Lewis acid or a heavy metal salt. The stereochemical outcome of the glycosylation (α or β linkage) is influenced by the nature of the protecting groups, the solvent, and the reaction conditions. The presence of a participating protecting group at the C-2 position, such as an acetyl group, generally favors the formation of a 1,2-trans-glycosidic linkage.

Applications in Glycobiology and Drug Development

The ability to synthesize complex fucosylated structures using precursors like this compound has significant implications for research and therapeutic development.

-

Structure-Function Studies: Synthetic fucosylated glycans are invaluable tools for studying the binding interactions between glycans and glycan-binding proteins (lectins), such as selectins involved in inflammation.

-

Cancer Research: The synthesis of tumor-associated carbohydrate antigens, many of which are fucosylated, allows for the development of cancer diagnostics and immunotherapies, including cancer vaccines.[9]

-

Drug Delivery: Glycosylation of drugs can improve their pharmacokinetic properties, such as solubility and stability. Fucosylation can be used to target drugs to specific cells or tissues that express fucose-binding lectins.[3]

-

Metabolic Glycoengineering: Peracetylated fucose analogs can be fed to cells and incorporated into cellular glycans through the salvage pathway. This allows for the study of the effects of altered fucosylation on cellular processes and for the production of glycoproteins with modified fucosylation patterns.[10]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and application of this compound and its derivatives.

Table 1: Synthesis and Properties of this compound

| Parameter | Value | Reference |

| Typical Yield (from L-fucose) | Not explicitly found, but acetylation is generally high-yielding. | |

| Purity | ≥ 95% | |

| Melting Point | 90-95 °C | |

| Optical Rotation [α]D | -118 ± 6 ° (c=1 in CHCl₃) | [3] |

Table 2: Application in Glycosylation Reactions

| Reaction | Fucosyl Donor | Acceptor | Product | Yield | Reference |

| Enzymatic Transfucosylation | p-nitrophenyl α-L-fucopyranoside | N-acetyllactosamine | Fucosyl-N-acetyllactosamines | 13% (overall) | [11] |

| Enzymatic Transfucosylation | p-nitrophenyl α-L-fucopyranoside | N-acetyllactosamine | Fucosyl-α-1,3-N-acetylglucosamine | 23% | [12] |

| Enzymatic Transfucosylation | p-nitrophenyl α-L-fucopyranoside | N-acetyllactosamine | Fucosyl-α-1,6-N-acetylglucosamine | 56% | [12] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for O-acetylation of carbohydrates using acetic anhydride and pyridine.[5]

Materials:

-

L-fucose

-

Anhydrous pyridine

-

Acetic anhydride

-

Methanol (dry)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Dissolve L-fucose (1.0 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (approximately 5.0 equiv. to acetylate all four hydroxyl groups) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of dry methanol at 0 °C.

-

Co-evaporate the reaction mixture with toluene to remove residual pyridine.

-

Dilute the residue with dichloromethane (or ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Conversion to Fucosyl Bromide and Glycosylation (General Procedure)

This protocol outlines a general procedure for the preparation of a fucosyl bromide and its subsequent use in a glycosylation reaction.[7]

Part A: Preparation of Fucosyl Bromide Caution: Hydrogen bromide is corrosive. Handle in a fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt%)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound in a minimal amount of anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HBr in acetic acid.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, the solution containing the fucosyl bromide is typically used immediately in the next step without isolation due to its instability.

Part B: Glycosylation Reaction

Materials:

-

Fucosyl bromide solution (from Part A)

-

Glycosyl acceptor with a free hydroxyl group

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Molecular sieves (e.g., 4 Å)

-

Promoter (e.g., silver triflate, silver carbonate)

Procedure:

-

To a solution of the glycosyl acceptor and activated molecular sieves in anhydrous dichloromethane under an inert atmosphere, cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).

-

Add the promoter to the mixture.

-

Slowly add the freshly prepared fucosyl bromide solution to the reaction mixture.

-

Allow the reaction to proceed, monitoring by TLC.

-

Upon completion, quench the reaction (e.g., with triethylamine or by filtering off the silver salts).

-

Dilute the reaction mixture with dichloromethane and wash with appropriate aqueous solutions (e.g., sodium bicarbonate, water).

-

Dry the organic layer, concentrate, and purify the fucosylated product by chromatography.

Signaling Pathways and Logical Relationships

The role of fucosylation in signaling is exemplified by the function of sialyl Lewis X (sLeX) in selectin-mediated cell adhesion during inflammation.

References

- 1. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. explorationpub.com [explorationpub.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. NEW ROUTE TO OBTAIN A FUCOSE DONOR FOR THE SYNTHESIS OF THE LEWIS Y EPITOPE. [convencion.uclv.cu]

- 9. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 10. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of alpha-L-fucosyl-N-acetyllactosamines and 3'-O-alpha-L-fucosyllactose utilizing alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Fucose Tetraacetate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose tetraacetate, a peracetylated derivative of the deoxy sugar L-fucose, has emerged as a valuable tool in glycobiology and biomedical research. Its enhanced cell permeability compared to its parent monosaccharide makes it an effective metabolic precursor for studying the roles of fucosylation in various cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of L-fucose tetraacetate. It includes a detailed modern experimental protocol for its preparation, a summary of its key physicochemical properties, and an exploration of its application in studying cellular signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) pathway.

Discovery and History

The earliest documented synthesis of a tetraacetate of L-fucose can be traced back to 1934. In a paper titled "The Free Aldehyde Form of Fucose Tetraacetate," the synthesis was achieved through the acetylation of L-fucose ethyl mercaptal using acetic anhydride in pyridine. This early work laid the foundation for the chemical manipulation of L-fucose and its derivatives, opening avenues for studying its biological significance.

Historically, the primary method for acetylating sugars involved the use of acetic anhydride with a catalyst, often a base like pyridine or sodium acetate. These early methods, while effective, often required stringent conditions and careful purification to isolate the desired anomer. Over the decades, advancements in organic synthesis have led to more refined and efficient protocols for producing L-fucose tetraacetate with high purity and yield, making it more accessible for research purposes.

Physicochemical Properties of L-Fucose Tetraacetate

L-fucose tetraacetate is a white crystalline solid that is soluble in a variety of organic solvents. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₉ | [1] |

| Molecular Weight | 332.30 g/mol | [1] |

| Melting Point | 90-95 °C | [1] |

| Appearance | White to off-white powder | [2] |

| Optical Rotation [α]D²⁰ | -118 ± 6° (c=1 in CHCl₃) | [2] |

| CAS Number | 64913-16-2 (α-anomer) | [1] |

Synthesis of L-Fucose Tetraacetate

The synthesis of L-fucose tetraacetate is typically achieved through the peracetylation of L-fucose. The following protocol is a modern adaptation of the classical method using acetic anhydride and pyridine.

Experimental Protocol: Synthesis of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose

Materials:

-

L-Fucose

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Toluene

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolution: Dissolve L-fucose (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of fucose) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (4.5 equivalents) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching: Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1,2,3,4-tetra-O-acetyl-α-L-fucopyranose.

Application in Studying Cellular Signaling Pathways

Peracetylated monosaccharides, such as L-fucose tetraacetate, are valuable tools for studying the effects of glycosylation on cellular processes. The acetyl groups increase the hydrophobicity of the sugar, facilitating its diffusion across the cell membrane.[3] Once inside the cell, non-specific esterases cleave the acetyl groups, releasing the free monosaccharide, in this case, L-fucose. This L-fucose can then enter the salvage pathway for fucosylation, leading to the formation of GDP-fucose, the donor substrate for fucosyltransferases. By supplementing cells with L-fucose tetraacetate, researchers can effectively increase the intracellular pool of L-fucose and study the downstream effects of altered fucosylation on various signaling pathways.[3]

Fucosylation and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Recent studies have highlighted the importance of fucosylation in modulating TGF-β signaling. Specifically, the fucosylation of TGF-β receptors has been shown to be essential for the proper transduction of the signal, particularly in the context of epithelial-mesenchymal transition (EMT) in colorectal cancer cells.

The diagram below illustrates the general workflow for investigating the effect of L-fucose tetraacetate on the TGF-β signaling pathway.

References

- 1. 1,2,3,4-Tetra-O-acetyl-a- L -fucopyranose 95 64913-16-2 [sigmaaldrich.com]

- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, a key intermediate in glycobiology and pharmaceutical development. Due to the acetylation of its hydroxyl groups, this fucopyranose derivative exhibits enhanced solubility in various organic solvents compared to its parent monosaccharide, L-fucose. This document consolidates available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and illustrates the metabolic context in which acetylated fucose derivatives are utilized. This guide is intended to be a valuable resource for researchers working with this compound in organic synthesis, drug formulation, and metabolic glycoengineering.

Introduction